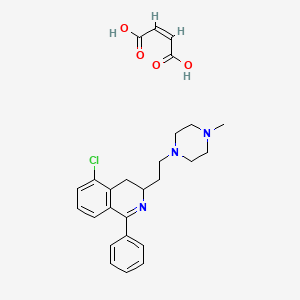![molecular formula C13H11N3 B12885606 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of a substituted pyridine with an appropriate aldehyde under specific conditions. For instance, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with a substituted aldehyde at 50°C to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific receptors and enzymes implicated in tumor growth and progression.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the receptor’s active site, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
4-Aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups and biological activities.
Uniqueness
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound for the development of targeted cancer therapies .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
5-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C13H11N3/c14-12-10-6-7-15-13(10)16-8-11(12)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |
Clé InChI |
MNUYSRNIMUCLED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C3C(=C2N)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)


![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)




